molecular formula C6H4BrFO2 B574072 3-Bromo-6-fluorobenzene-1,2-diol CAS No. 186589-83-3

3-Bromo-6-fluorobenzene-1,2-diol

Cat. No.: B574072
CAS No.: 186589-83-3
M. Wt: 206.998
InChI Key: KDNIPXAMGPMTEU-UHFFFAOYSA-N
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Description

3-Bromo-6-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two hydroxyl groups

Scientific Research Applications

3-Bromo-6-fluorobenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and fluorination of catechol (benzene-1,2-diol). The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Techniques such as tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination and fluorination reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluorobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and fluorine positions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluorobenzene-1,2-diol involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The pathways involved include the formation of reactive intermediates that can further react with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-fluorobenzene-1,2-diamine
  • 1-Bromo-3-fluorobenzene
  • 3-Fluorobenzene-1,2-diol

Uniqueness

3-Bromo-6-fluorobenzene-1,2-diol is unique due to the presence of both bromine and fluorine substituents along with hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Properties

IUPAC Name

3-bromo-6-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNIPXAMGPMTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667134
Record name 3-Bromo-6-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186589-83-3
Record name 3-Bromo-6-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo-6-fluoro-2-hydroxybenzaldehyde (9.0 g, 41 mmol, prepared according to Castro, Alfred C.; Depew, Kristopher M.; Grogan, Michael J.; Holson, Edward B.; Hopkins, Brian T.; Johannes, Charles W.; Keaney, Gregg F.; Koney, Nii O.; Liu, Tao; Mann, David A.; Nevalainen, Marta; Peluso, Stephane; Perez, Lawrence Blas; Snyder, Daniel A.; Tibbitts, Thomas T., WO 2008024337 A2) was stirred in 1.0 M NaOH (47 mL) and treated with hydrogen peroxide (6%; 49 g, 86 mmol). External cooling was applied to keep the temperature controlled below 50° C. After 2 h total stirring, the mixture was stirred with a solution of NaHSO3 in 50 mL water and extracted with ethyl acetate (2×75 mL). The combined extracts were washed with saturated NaCl (20 mL), dried (Na2SO4) and evaporated. The catechol derivative, as a dark orange liquid, was carried to the next step without further purification (8.9 g, qt): EIMS m/z 206.
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